REACTION_CXSMILES
|
[OH-:1].[Na+:2].CC([OH:6])C.[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:19]([OH:22])([OH:21])=[O:20])([P:15]([OH:18])([OH:17])=[O:16])[OH:14])[CH:8]=1>O>[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:15]([O-:18])([OH:17])=[O:16])([P:19]([O-:21])([OH:22])=[O:20])[OH:14])[CH:8]=1.[OH2:6].[OH2:1].[OH2:6].[OH2:6].[Na+:2].[Na+:2] |f:0.1,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
14 (± 1) mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for additional 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Further cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was then filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+:2].CC([OH:6])C.[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:19]([OH:22])([OH:21])=[O:20])([P:15]([OH:18])([OH:17])=[O:16])[OH:14])[CH:8]=1>O>[CH:7]1[N:11]=[CH:10][N:9]([CH2:12][C:13]([P:15]([O-:18])([OH:17])=[O:16])([P:19]([O-:21])([OH:22])=[O:20])[OH:14])[CH:8]=1.[OH2:6].[OH2:1].[OH2:6].[OH2:6].[Na+:2].[Na+:2] |f:0.1,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
14 (± 1) mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for additional 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Further cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was then filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |